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Abstract

AMG-221, a potent and selective small molecule inhibitor of 11p3-hydroxysteroid
dehydrogenase type 1 (113-HSD1), was developed by Amgen for the potential treatment of
type 2 diabetes and other metabolic disorders. This document provides a comprehensive
technical overview of the discovery, preclinical development, and initial clinical evaluation of
AMG-221. The medicinal chemistry strategy focused on overcoming the metabolic instability of
earlier compounds, leading to the identification of a novel thiazolone derivative with improved
pharmacokinetic properties. Preclinical studies in diet-induced obese mice demonstrated
significant reductions in blood glucose, insulin levels, and body weight. A Phase I clinical trial in
healthy obese subjects established the pharmacokinetic and pharmacodynamic profile of
AMG-221, showing potent and sustained inhibition of 113-HSD1 in adipose tissue. Despite
these promising initial findings, the clinical development of AMG-221 was discontinued, a fate
shared by many 11(3-HSD1 inhibitors, largely attributed to a class-wide challenge of translating
preclinical metabolic benefits into robust clinical efficacy, particularly in glycemic control.

Introduction: The Rationale for 113-HSD1 Inhibition

Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose and lipid metabolism.
While circulating cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis,
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intracellular cortisol concentrations are modulated by the enzyme 11(3-hydroxysteroid
dehydrogenase type 1 (113-HSD1). This enzyme catalyzes the conversion of inactive cortisone
to active cortisol, thereby amplifying glucocorticoid receptor activation in a tissue-specific
manner.

11B-HSDL1 is highly expressed in key metabolic tissues, including the liver and adipose tissue.
In these tissues, excessive 113-HSD1 activity is associated with insulin resistance, visceral
obesity, and other components of the metabolic syndrome. Consequently, the selective
inhibition of 113-HSD1 emerged as a promising therapeutic strategy for the treatment of type 2
diabetes and obesity, with the potential to ameliorate the detrimental metabolic effects of
excess intracellular cortisol without causing systemic cortisol deficiency.

Discovery of AMG-221: A Medicinal Chemistry
Approach

The discovery of AMG-221 stemmed from a lead optimization program focused on a series of
thiazolone-based 11p3-HSDL1 inhibitors. Initial lead compounds, while potent, suffered from
metabolic instability, specifically epimerization at the C-5 position of the thiazolone ring, which
led to the formation of a less active diastereomer both in vitro and in vivo.

To address this liability, a methyl group was introduced at the C-5 position, effectively blocking
epimerization. This strategic modification, combined with the incorporation of an exo-
norbornylamine at the 2-position and an isopropyl group at the 5-position, culminated in the
discovery of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-
4(5H)-one, designated as AMG-221.

Synthesis of AMG-221

Two asymmetric synthetic routes were developed for AMG-221. One approach, termed the
"displacement approach,"” involves a six-step sequence starting from a chiral trimethylsilyl
cyanohydrin and an amine, proceeding with a net inversion of configuration. A more efficient
"cyclization approach” was also devised, synthesizing AMG-221 in just two steps from the
enantiomer of the cyanohydrin and a thiourea, with a net retention of configuration. This latter
route represents a novel method for the synthesis of chiral C-5 dialkyl-substituted 2-
aminothiazolones.
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Preclinical Development
In Vitro Pharmacology

AMG-221 demonstrated potent and selective inhibition of 113-HSD1 in biochemical and cell-
based assays.

Assay Type Parameter Value

In Vitro Biochemical

Scintillation Proximity Assay Ki 12.8 nM
(SPA)

Cell-Based Assay IC50 10.1 nM
Selectivity vs. 113-HSD2 IC50 >10 uM
Selectivity vs. 173-HSD1 IC50 >10 uM

Selectivity vs. Glucocorticoid

IC50 >10 uM
Receptor (GR)

Table 1: In Vitro Potency and Selectivity of AMG-221

In Vivo Pharmacology and Efficacy

The efficacy of AMG-221 was evaluated in a diet-induced obesity (DIO) mouse model. Oral
administration of AMG-221 resulted in significant improvements in key metabolic parameters.

Treatment Group Fed Blood Glucose Insulin Levels Body Weight

AMG-221 Decreased Decreased Reduced

Table 2: In Vivo Efficacy of AMG-221 in DIO Mice

Furthermore, ex vivo studies in these mice demonstrated dose-dependent inhibition of 113-
HSD1 activity in inguinal fat tissue. At 4 hours post-dose, inhibition ranged from 33% to 55% at
doses of 5 to 50 mg/kg, respectively.
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Preclinical Pharmacokinetics

The pharmacokinetic profile of AMG-221 was characterized in several preclinical species. The
compound exhibited moderate oral bioavailability in mice and a good overall profile in rats and
dogs, although bioavailability was lower in monkeys.

Species Oral Bioavailability (%)
Mouse (CD1, male) 31

Rat Good

Dog Good

Monkey Low

Table 3: Oral Bioavailability of AMG-221 in Preclinical Species

Metabolism

AMG-221 undergoes extensive oxidative metabolism. Eight major active metabolites were
identified and synthesized. One of these metabolites was found to be equipotent to the parent
compound on human 11B3-HSD1 and possessed lower in vivo clearance and higher
bioavailability in rats and mice, suggesting it may contribute to the overall pharmacodynamic
effects of AMG-221.

Initial Clinical Development
Phase | Single-Ascending Dose Study

A Phase |, randomized, placebo-controlled, single-ascending dose study was conducted to
evaluate the safety, pharmacokinetics, and pharmacodynamics of AMG-221 in healthy obese
subjects. Participants received a single oral dose of 3, 30, or 100 mg of AMG-221.

» Study Design: Randomized, placebo-controlled, single-ascending dose.
o Participants: Healthy, obese subjects.

« Intervention: Single oral doses of 3, 30, or 100 mg of AMG-221 or placebo.
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e Assessments:
o Serial blood samples were collected over 24 hours for pharmacokinetic analysis.

o Subcutaneous adipose tissue biopsies were collected to measure ex vivo 113-HSD1
activity.

e Analysis: Population pharmacokinetic/pharmacodynamic (PK/PD) modeling was performed
using NONMEM.

The study demonstrated that AMG-221 potently and sustainably inhibited 113-HSD1 activity in
subcutaneous adipose tissue for the 24-hour duration of the study. A population PK/PD model
was developed to describe the relationship between AMG-221 concentrations and enzyme
inhibition.

Parameter Value (mean * SE) Description

Maximal inhibition of 113-

Imax 0.975 + 0.003 o
HSD1 activity
Plasma concentration for 50%
IC50 1.19 £ 0.12 ng/mL o
inhibition
] o Endogenous enzyme activity in
Baseline 113-HSD1 Activity 755 + 61 pmol/mg ] )
adipose tissue
Equilibration rate constant
keo 0.220 £ 0.021 h-1 between plasma and adipose

tissue

Table 4: Population PK/PD Parameters of AMG-221 in Healthy Obese Subjects

Discontinuation of Development and Future Outlook

Despite the promising preclinical data and the demonstration of potent target engagement in
early clinical studies, the development of AMG-221 was discontinued. While a specific, publicly
disclosed reason for the discontinuation of AMG-221 is not available, it aligns with a broader
trend in the field of 113-HSD1 inhibitors. Many such drug development programs have been
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halted, primarily due to a failure to demonstrate sufficient efficacy in lowering glucose and
HbAlc levels in larger clinical trials with diabetic patients.

The challenge appears to lie in translating the clear metabolic benefits observed in preclinical
models to robust and clinically meaningful improvements in glycemic control in humans. This
disconnect may be attributable to the complex and redundant pathways that regulate glucose
homeostasis in humans, as well as potential compensatory mechanisms that are activated
upon chronic 113-HSD1 inhibition.
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Caption: Mechanism of action of AMG-221 in inhibiting cortisol production.

Experimental Workflow
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Caption: High-level workflow of AMG-221's discovery and initial development.

Conclusion

AMG-221 represents a well-characterized, potent, and selective inhibitor of 113-HSD1 that
demonstrated promising preclinical activity and successful target engagement in early human
studies. The discovery program effectively addressed a key metabolic liability of the initial lead

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1667031?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667031?utm_src=pdf-body
https://www.benchchem.com/product/b1667031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

series through rational drug design. However, the ultimate discontinuation of its development
underscores the significant challenges in translating the inhibition of this enzyme into clinically
meaningful benefits for patients with type 2 diabetes. The story of AMG-221 provides valuable
insights for researchers in the field of metabolic drug discovery, highlighting the critical
importance of robust translational science and the complexities of modulating hormonal
pathways for therapeutic benefit.

 To cite this document: BenchChem. [The Discovery and Initial Development of AMG-221: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667031#discovery-and-initial-development-of-amg-
221]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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